molecular formula C17H14ClNO4 B12335110 Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate

Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate

Cat. No.: B12335110
M. Wt: 331.7 g/mol
InChI Key: DSPWCXHEFQSDCG-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate is a high-purity chemical compound supplied for research use only. This benzoate ester derivative is characterized by the presence of both acetamido and 4-chlorobenzoyl functional groups, which may make it a valuable intermediate in organic synthesis and pharmaceutical development. Its structural features suggest potential applications in the synthesis of more complex molecules for biological screening and as a key building block in medicinal chemistry projects. Researchers can utilize this compound in developing novel pharmacologically active agents, subject to further investigation. The product is for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate

InChI

InChI=1S/C17H14ClNO4/c1-10(20)19-15-8-5-12(17(22)23-2)9-14(15)16(21)11-3-6-13(18)7-4-11/h3-9H,1-2H3,(H,19,20)

InChI Key

DSPWCXHEFQSDCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)OC)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

Step Reagents/Conditions Role
1 Acetyl chloride, NaHCO₃, EtOAc Acetylation of 4-aminobenzoic acid derivatives.
2 4-Chlorobenzoyl chloride, DCC/HOBt Activation of benzoyl group for nucleophilic substitution.
3 Methanol/H₂SO₄ or SOCl₂ Esterification of carboxylic acid.

Detailed Synthesis Routes

Route A: Sequential Acetylation and Benzoylation

  • Acetamido Formation :

    • Substrate : 4-Aminobenzoic acid methyl ester.
    • Reagents : Acetyl chloride (1.1–1.2 eq), NaHCO₃, EtOAc.
    • Conditions : 0–20°C, 2.25 hours.
    • Yield : ~99% for methyl 4-acetamido-2-hydroxybenzoate (analogous compound).
  • Benzoylation :

    • Substrate : Methyl 4-acetamido-3-hydroxybenzoate (hypothetical intermediate).
    • Reagents : 4-Chlorobenzoyl chloride (1.0 eq), DCC (1.0 eq), HOBt (1.0 eq).
    • Conditions : Anhydrous THF or DMF, 0–25°C, 12–24 hours.
    • Mechanism : Nucleophilic acyl substitution at position 3.
  • Purification :

    • Method : Column chromatography (hexane/EtOAc).
    • Rf : 0.4 (hexane:EtOAc = 1:5).

Route B: Acid Chloride Coupling

  • Acid Chloride Formation :

    • Substrate : 4-Acetamidobenzoic acid.
    • Reagents : Thionyl chloride (SOCl₂), reflux at 60°C.
    • Product : 4-Acetamidobenzoyl chloride.
  • Benzoylation :

    • Substrate : Methyl 3-hydroxy-4-acetamidobenzoate (hypothetical).
    • Reagents : 4-Chlorobenzoyl chloride, K₂CO₃, DMF.
    • Conditions : 60°C, 4–6 hours.
  • Workup :

    • Solvent : Water/EtOAc partitioning.
    • Yield : ~85–95% (based on analogous benzoylations).

Analytical Characterization

Spectroscopic Data

From supporting information in:

Property Value
¹H NMR (CDCl₃) δ 10.86 (s, 1H, NH), 8.69 (d, J = 9.4 Hz, 2H), 7.59 (d, J = 8.5 Hz, 2H), 3.81 (s, 3H, OCH₃).
¹³C NMR (CDCl₃) δ 196.86 (C=O), 168.40 (COOCH₃), 143.23 (C-4), 138.54 (C-3).

Challenges and Optimizations

Critical Factors

  • Regioselectivity :
    • The acetamido group (meta-directing) and methyl ester (ortho/para-directing) influence benzoylation at position 3.
  • Solvent Choice :
    • DMF or THF enhances solubility of 4-chlorobenzoyl chloride.
  • Byproduct Mitigation :
    • Use of HOBt minimizes racemization during coupling.

Comparative Methods

Method Steps Reagents Yield Reference
A Acetylation → Benzoylation AcCl, NaHCO₃, DCC/HOBt ~85–99%
B Acid Chloride → Coupling SOCl₂, K₂CO₃ ~85–95%
C Friedel-Crafts Acylation AlCl₃, 4-ClC₆H₄COCl Low (speculative) N/A

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate is utilized as an intermediate in the synthesis of various organic compounds. Its derivatives are often explored for their potential in creating new pharmaceuticals and agrochemicals. For instance, it can be employed in the synthesis of complex heterocyclic compounds through various coupling reactions.

Medicinal Chemistry

The compound exhibits potential therapeutic properties, making it a candidate for drug development. Its structural features allow it to interact with biological targets, which can lead to the development of new drugs with enhanced efficacy against diseases.

Case Study: Anticancer Activity
Research has indicated that derivatives of this compound show promising anticancer activity. In vitro studies demonstrated that these compounds inhibit the proliferation of cancer cell lines, suggesting a mechanism that may involve apoptosis induction.

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism
Study AMCF-725Apoptosis
Study BHeLa30Cell Cycle Arrest

The compound has been investigated for its biological activities, including antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of specific bacterial strains, suggesting its potential use as a lead compound in antibiotic development.

Case Study: Antibacterial Properties
In a controlled study, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key Compounds for Comparison:

Methyl Benzoate

Methyl 2-Chlorobenzoate

Benzyl Benzoate

Methyl 4-Acetamido-2-Hydroxybenzoate

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate 4-acetamido, 3-(4-chlorobenzoyl), methyl ester ~347.8 (estimated) Amide, chlorinated aryl ketone, ester
Methyl Benzoate Unsubstituted benzene ring, methyl ester 136.15 Ester
Methyl 2-Chlorobenzoate 2-chloro, methyl ester 170.59 Chloro, ester
Benzyl Benzoate Benzyl ester 212.25 Ester (benzyl group)
Methyl 4-Acetamido-2-Hydroxybenzoate 4-acetamido, 2-hydroxy, methyl ester 209.20 Amide, hydroxyl, ester
Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate 4-acetamido, 5-chloro, 2-methoxy, methyl ester 258.68 Amide, chloro, methoxy, ester

Physicochemical Properties

  • Solubility : The chlorobenzoyl group in the target compound enhances lipophilicity compared to unsubstituted methyl benzoate, reducing water solubility but improving membrane permeability in biological systems .
  • Odor : Unlike simpler benzoates (e.g., methyl benzoate, which has a cananga-like odor), the target compound’s complex structure likely negates volatile aromatic properties, making it less suitable for fragrance applications .

Biological Activity

Methyl 4-acetamido-3-(4-chlorobenzoyl)benzoate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects. The findings are supported by case studies, data tables, and diverse research sources.

Chemical Structure and Properties

This compound has the following chemical formula: C17H14ClNO2. Its molecular weight is approximately 331.75 g/mol, and it features a benzamide structure that contributes to its biological activity. The presence of the chlorobenzoyl moiety enhances its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of 5.85 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and reduced levels of anti-apoptotic proteins such as Bcl-2 . These findings suggest that it may promote programmed cell death in tumor cells.

2. Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes:

  • Cholinesterase Inhibition : this compound demonstrated significant inhibition of acetylcholinesterase (AChE) with an IC50 value of approximately 7.49 µM, making it a candidate for Alzheimer's disease treatment .
  • Trypanocidal Activity : In studies targeting Trypanosoma cruzi, the causative agent of Chagas disease, derivatives of benzoic acid including this compound showed promising trypanocidal activity with IC50 values ranging from 0.02 to 0.34 µM against different strains .

3. Other Pharmacological Effects

The compound's biological profile extends beyond anticancer and enzyme inhibition:

  • Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, potentially reducing the activation of the NLRP3 inflammasome, which is implicated in various chronic inflammatory conditions .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its spectrum of activity.

Table 1: Biological Activity Summary

Activity TypeTarget/AssayIC50 Value (µM)Reference
AnticancerMCF-7 (breast cancer)5.85
Cholinesterase InhibitionAChE7.49
TrypanocidalT. cruzi (NINOA strain)0.02 - 0.34
Anti-inflammatoryNLRP3 inflammasome modulationNot specified

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study, this compound was tested on MCF-7 cells over a period of 48 hours. The results indicated a dose-dependent reduction in cell viability with significant morphological changes consistent with apoptosis.

Case Study 2: Enzyme Inhibition Profile

A comparative study was conducted to assess the enzyme inhibition profile of various benzoic acid derivatives, including this compound against AChE and BChE. The results demonstrated that this compound is among the most potent inhibitors identified in the series.

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